2,4-Nonanedione

説明

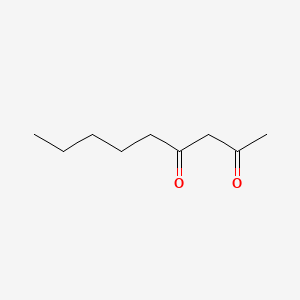

Structure

3D Structure

特性

IUPAC Name |

nonane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-9(11)7-8(2)10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBXUKHERGLHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210753 | |

| Record name | Nonane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,4-Nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6175-23-1 | |

| Record name | 2,4-Nonanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6175-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonane-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Nonanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1VDR4QHW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-18 °C | |

| Record name | 2,4-Nonanedione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031263 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental analysis of 2,4-nonanedione. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and detailed methodologies.

Chemical Identity and Structure

This compound, a beta-diketone, is identified by the CAS number 6175-23-1.[1] Its structure consists of a nine-carbon chain with ketone groups at the second and fourth positions.

IUPAC Name: nonane-2,4-dione[1] Molecular Formula: C₉H₁₆O₂[1] Canonical SMILES: CCCCCC(=O)CC(=O)C[1] InChI Key: KFBXUKHERGLHLG-UHFFFAOYSA-N[1]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 156.22 g/mol | [1] |

| Physical Description | Liquid | [2] |

| Melting Point | -18 °C | [2] |

| Boiling Point | 100-103 °C at 19 mmHg | [1] |

| Density | 0.938 g/cm³ | [1] |

| Refractive Index | 1.4608 | [1] |

| pKa (Predicted) | 9.28 ± 0.10 | [1] |

| Kovats Retention Index | Standard non-polar: 1152 | [2] |

Keto-Enol Tautomerism

As a β-diketone, this compound exists as an equilibrium mixture of its keto and enol tautomers.[3] The enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.[3] While the keto form is generally more stable for simple ketones, the presence of the 1,3-dicarbonyl moiety in this compound significantly favors the enol tautomer.[3]

The equilibrium between the keto and enol forms can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy by integrating the signals corresponding to each tautomer.[4][5] The equilibrium constant (Keq = [enol]/[keto]) is influenced by factors such as the solvent and temperature.[6]

Caption: Keto-enol tautomerism in this compound.

Experimental Protocols

Synthesis of this compound (Adapted from a general procedure for β-diketones)

This protocol is an adaptation of a general method for the C-acylation of ketones to form β-diketones.

Materials:

-

Heptanoyl chloride

-

Acetone

-

Sodium hydride (NaH)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Slowly add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous diethyl ether to the reaction mixture.

-

After the addition, reflux the reaction mixture for 2-3 hours.

-

Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of dilute hydrochloric acid until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic Characterization

Objective: To confirm the structure of this compound and to study the keto-enol tautomerism.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy Parameters:

-

Frequency: 500 MHz

-

Solvent: CDCl₃

-

Internal Standard: TMS (0 ppm)

-

Pulse Program: Standard single-pulse experiment

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy Parameters:

-

Frequency: 125 MHz

-

Solvent: CDCl₃

-

Internal Standard: TMS (0 ppm)

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the peaks in the ¹H NMR spectrum to assign the protons to the keto and enol forms. Use the ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments. The ratio of the integrals of specific protons in the keto and enol forms can be used to determine the equilibrium constant of the tautomerism.[5]

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Parameters:

-

Mode: Attenuated Total Reflectance (ATR) or transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Data Analysis: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups (around 1700-1730 cm⁻¹ for the keto form) and the C=C and O-H stretching of the enol form (around 1600-1650 cm⁻¹ and a broad band around 2500-3300 cm⁻¹, respectively).

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system.

GC Parameters (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (156.22 g/mol ). The fragmentation pattern will provide structural information.

Caption: A logical workflow for the analytical characterization of this compound.

References

- 1. This compound | 6175-23-1 [m.chemicalbook.com]

- 2. This compound | C9H16O2 | CID 80314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 6. Keto-Enol Tautomerism [thecatalyst.org]

2,4-Nonanedione CAS number and synonyms

CAS Number: 6175-23-1

Synonyms: Nonane-2,4-dione, Caproylacetone[1]

This technical guide provides a summary of the available information on 2,4-Nonanedione, focusing on its chemical identity and basic properties. The information presented is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a beta-diketone with the molecular formula C₉H₁₆O₂.[1] Beta-diketones are organic compounds characterized by two carbonyl groups separated by a single carbon atom. This structural feature allows them to exist in tautomeric equilibrium between the diketo and enol forms, which influences their chemical reactivity.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 6175-23-1 | PubChem |

| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Physical Description | Liquid | Human Metabolome Database (HMDB)[1] |

| Melting Point | -18 °C | Human Metabolome Database (HMDB)[1] |

Synthesis and Experimental Data

Biological Activity and Toxicological Information

Publicly available information regarding the specific biological activity, signaling pathways, or mechanism of action of this compound in the context of drug development is limited.

Toxicological information from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals indicates that this compound may cause an allergic skin reaction and serious eye irritation.[1]

Visualization of Chemical Structure

To illustrate the molecular structure of this compound, a simple diagram is provided below.

Caption: 2D structure of this compound.

Disclaimer: This document summarizes publicly available information on this compound. An in-depth technical guide with detailed experimental protocols, signaling pathways, and extensive quantitative data for a drug development audience could not be compiled due to the limited availability of such information in the public domain. Researchers should consult specialized chemical and toxicological databases for further details.

References

Keto-Enol Tautomerism in 2,4-Nonanedione: An In-Depth NMR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2,4-nonanedione, with a specific focus on its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental data for this compound is not extensively available in the reviewed literature, this guide extrapolates from the well-studied principles of β-diketone tautomerism and analogous compounds, such as 2,4-pentanedione, to provide a robust framework for its analysis.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant. The interconversion between the keto and enol tautomers is a dynamic process that is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[3][4]

The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent. Generally, non-polar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond, while polar solvents can disrupt this bond and shift the equilibrium towards the more polar keto form.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying keto-enol tautomerism in solution. Both ¹H and ¹³C NMR provide distinct signals for the keto and enol forms, allowing for their unambiguous identification and the determination of their relative concentrations.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a β-diketone, characteristic signals allow for the clear differentiation between the keto and enol tautomers.

-

Enol Form: The enol form is characterized by a vinylic proton signal, typically observed in the range of 5.0-6.0 ppm, and a broad enolic hydroxyl proton signal, which can appear over a wide range downfield (often >10 ppm) due to the strong intramolecular hydrogen bond.

-

Keto Form: The keto form is identified by the signal of the methylene protons (CH₂) situated between the two carbonyl groups, which typically appears in the 3.0-4.0 ppm region.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides complementary information for the structural elucidation of the tautomers.

-

Enol Form: The enol form will show signals for sp²-hybridized carbons of the double bond, with the carbon bearing the hydroxyl group appearing at a higher field than the other vinylic carbon.

-

Keto Form: The keto form is characterized by the presence of two distinct carbonyl carbon signals and a methylene carbon signal.

Quantitative Analysis

The relative amounts of the keto and enol forms can be determined by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium constant (Keq) for the tautomerization can be calculated using the following equation:

Keq = [Enol] / [Keto]

The percentage of each tautomer can be calculated from the integrated areas of their characteristic signals. For instance, by comparing the integral of the enol's vinylic proton (which represents one proton) to the integral of the keto's methylene protons (which represents two protons), the relative ratio can be determined.[4][5]

Expected NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Tautomers

| Assignment | Keto Form (Predicted) | Enol Form (Predicted) |

| ¹H NMR | ||

| CH₃ (C1) | ~2.1 | ~2.0 |

| CH₂ (C3) | ~3.6 | - |

| =CH- (C3) | - | ~5.5 |

| -OH | - | >10 (broad) |

| CH₂ (C5-C8) | ~2.4, ~1.6, ~1.3 | ~2.2, ~1.6, ~1.3 |

| CH₃ (C9) | ~0.9 | ~0.9 |

| ¹³C NMR | ||

| C1 (CH₃) | ~30 | ~25 |

| C2 (C=O) | ~202 | ~195 |

| C3 (CH₂) | ~58 | ~100 |

| C4 (C=O) | ~205 | ~190 |

| C5-C8 (CH₂) | ~45, ~31, ~22 | ~40, ~31, ~22 |

| C9 (CH₃) | ~14 | ~14 |

Note: These are estimated values and will vary depending on the solvent and experimental conditions.

Solvent Effects on the Keto-Enol Equilibrium

The solvent plays a crucial role in determining the position of the keto-enol equilibrium. The following table summarizes the expected trend for this compound based on the behavior of other β-diketones.

Table 2: Expected Trend of Keto-Enol Equilibrium for this compound in Various Solvents

| Solvent | Polarity | Hydrogen Bonding Ability | Expected Predominant Tautomer | Anticipated % Enol |

| Cyclohexane-d₁₂ | Non-polar | None | Enol | High (>90%) |

| Carbon Tetrachloride-d | Non-polar | None | Enol | High (>90%) |

| Benzene-d₆ | Non-polar | None | Enol | High (~90%) |

| Chloroform-d | Moderately Polar | Weak | Enol | Moderate-High (~80%) |

| Acetone-d₆ | Polar Aprotic | Acceptor | Keto | Moderate (~50-60%) |

| Dimethyl Sulfoxide-d₆ | Polar Aprotic | Strong Acceptor | Keto | Low (<30%) |

| Methanol-d₄ | Polar Protic | Donor & Acceptor | Keto | Low (<20%) |

| Water (D₂O) | Highly Polar | Strong Donor & Acceptor | Keto | Very Low (<10%) |

Experimental Protocols

A generalized experimental protocol for the NMR analysis of the keto-enol tautomerism of this compound is provided below.

Sample Preparation for ¹H and ¹³C NMR

-

Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional but Recommended): To remove any particulate matter that could affect spectral quality, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during transfer.

NMR Data Acquisition

-

Instrument Setup: The NMR spectrometer should be properly tuned and shimmed for the specific solvent used.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Ensure an adequate relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for accurate integration in quantitative studies.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

-

A longer acquisition time and a larger number of scans are required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

-

Visualizations

Keto-Enol Tautomerism of this compound

Caption: Chemical equilibrium between the keto and enol tautomers of this compound.

NMR Experimental Workflow for Tautomer Analysis

Caption: General workflow for the NMR analysis of keto-enol tautomerism.

Conclusion

NMR spectroscopy provides an unparalleled tool for the detailed investigation of keto-enol tautomerism in β-dicarbonyl compounds like this compound. By understanding the principles of NMR and the influence of experimental parameters, particularly the choice of solvent, researchers can accurately determine the position of the tautomeric equilibrium. While specific published data for this compound remains elusive, the principles and expected trends outlined in this guide, based on analogous compounds, offer a solid foundation for its analysis. This understanding is critical for professionals in research and drug development where the presence and interplay of different tautomeric forms can significantly impact a molecule's reactivity, bioavailability, and overall biological activity.

References

Spectroscopic Profile of 2,4-Nonanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the β-diketone, 2,4-Nonanedione (CAS No: 6175-23-1, Molecular Formula: C₉H₁₆O₂). The document details infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, including experimental protocols and an analysis of the compound's characteristic keto-enol tautomerism.

Introduction

This compound is a β-diketone that, like others in its class, exists as an equilibrium mixture of keto and enol tautomers. This tautomerism significantly influences its spectroscopic properties, giving rise to distinct spectral features for each form. Understanding these characteristics is crucial for its identification, characterization, and application in various research and development fields, including as a chelating agent and a building block in organic synthesis.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in structured tables for clarity and ease of comparison. It is important to note that experimental values can vary slightly depending on the specific conditions, such as the solvent and concentration used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to both its keto and enol forms. The presence of the enol form is distinguished by a broad O-H stretching band and a C=C stretching vibration, while the keto form is identified by its typical C=O stretching frequencies.

Table 1: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Keto/Enol) | Functional Group Vibration |

| ~3400-2400 | Broad, Medium | Enol | O-H stretch (intramolecular hydrogen-bonded) |

| ~2960-2850 | Strong | Keto & Enol | C-H stretch (aliphatic) |

| ~1725 and ~1705 | Strong | Keto | C=O stretch (asymmetric and symmetric) |

| ~1640 | Strong | Enol | C=C stretch (conjugated) |

| ~1600 | Strong | Enol | C=O stretch (conjugated and hydrogen-bonded) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - C₃H₇]⁺ |

| 100 | High | [M - C₄H₈O]⁺ (McLafferty rearrangement) |

| 85 | High | [C₅H₉O]⁺ |

| 71 | Moderate | [C₄H₇O]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

| 43 | Very High (Base Peak) | [CH₃CO]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complicated by the presence of both keto and enol tautomers, resulting in two sets of signals. The relative integration of these signals can be used to determine the equilibrium constant of the tautomerization. The chemical shifts are influenced by the solvent used.

Table 3: Predicted ¹H NMR Spectral Data for this compound (Keto Tautomer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | s | 2H | -CO-CH₂ -CO- |

| ~2.4 | t | 2H | -CO-CH₂ -CH₂- |

| ~2.1 | s | 3H | CH₃ -CO- |

| ~1.6 | m | 4H | -(CH₂ )₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Table 4: Predicted ¹H NMR Spectral Data for this compound (Enol Tautomer)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~16.0 | br s | 1H | Enolic OH |

| ~5.5 | s | 1H | =CH - |

| ~2.2 | t | 2H | =C-CH₂ -CH₂- |

| ~2.0 | s | 3H | CH₃ -C= |

| ~1.5 | m | 4H | -(CH₂ )₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₃ |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Tautomer | Assignment |

| ~204 | Keto | C =O (C4) |

| ~202 | Keto | C =O (C2) |

| ~192 | Enol | C =O (C4) |

| ~190 | Enol | C -OH (C2) |

| ~100 | Enol | =C H- |

| ~58 | Keto | -CO-C H₂-CO- |

| ~46 | Keto | -CO-C H₂-CH₂- |

| ~36 | Enol | =C-C H₂-CH₂- |

| ~31, 26, 22 | Keto & Enol | -C H₂- chain |

| ~30 | Keto | C H₃-CO- |

| ~24 | Enol | C H₃-C= |

| ~14 | Keto & Enol | -CH₂-C H₃ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative and may be adapted based on the specific instrumentation available.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound liquid is prepared by placing a single drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

-

Ionization: Electron ionization (EI) is employed, with a standard electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

Visualization of Tautomeric Equilibrium

The keto-enol tautomerism is a fundamental characteristic of this compound. The equilibrium between the diketo form and the intramolecularly hydrogen-bonded enol form can be visualized as follows:

Caption: Keto-enol tautomerism of this compound.

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

Synthesis of 2,4-Nonanedione and its derivatives

An In-depth Technical Guide to the Synthesis of 2,4-Nonanedione and Its Derivatives

Introduction

Beta-diketones (β-diketones), or 1,3-diketones, are a highly significant class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This "active methylene" group imparts unique reactivity, making β-diketones exceptionally versatile building blocks in organic synthesis.[1][2] this compound (CH₃COCH₂COC₅H₁₁), also known as caproylacetone, is a prominent member of this class.[3] Its structure allows for keto-enol tautomerism, and the enol form can act as a potent bidentate ligand, forming stable chelate complexes with a wide range of metal ions.[]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and explores the subsequent derivatization of its core structure. The focus is on methodologies relevant to researchers in medicinal chemistry and drug development, where β-diketone scaffolds are crucial for constructing complex heterocyclic molecules with significant biological activity, including pyrazoles, isoxazoles, and pyrimidines.[1]

Core Synthesis of this compound

The synthesis of this compound, like other β-diketones, is predominantly achieved through condensation reactions that form a carbon-carbon bond between two carbonyl-containing precursors.

Claisen Condensation

The most classic and widely employed method for synthesizing β-diketones is the Claisen condensation.[5][6] This reaction involves the base-promoted condensation of a ketone with an ester.[7] For the synthesis of this compound, this can be achieved by reacting 2-heptanone with ethyl acetate in the presence of a strong base such as sodium ethoxide (NaOEt) or sodium hydride (NaH).[1][5]

The mechanism begins with the deprotonation of the α-carbon of the ketone (2-heptanone) by the strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester (ethyl acetate). The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the β-diketone. A stoichiometric amount of base is required because the final, thermodynamically favorable step is the deprotonation of the newly formed β-diketone's active methylene group, which drives the reaction to completion.[5][6][8]

Acylation of Ketones

An alternative strategy involves the direct acylation of a ketone enolate.[9] This can be accomplished using acylating agents like acid anhydrides or acid chlorides.[9] For instance, the enolate of acetone can be acylated with heptanoyl chloride. To prevent O-acylation, which can be a significant side reaction, "soft enolization" methods have been developed. These often involve using a Lewis acid, such as magnesium bromide (MgBr₂), to coordinate with the ketone's carbonyl oxygen, which increases the acidity of the α-proton and sterically shields the oxygen from attack.[10][11]

Other Synthetic Methods

While less common for simple acyclic β-diketones, other methods have been reported. These include:

-

Oxidation of β-hydroxy ketones : An aldol condensation can first be used to create a β-hydroxy ketone, which is then oxidized to the corresponding β-diketone.[1] Reagents like o-iodoxybenzoic acid (IBX) have been shown to be effective for this transformation.[12]

-

Baker-Venkataraman Rearrangement : This method is primarily used for synthesizing aromatic β-diketones and involves the base-catalyzed rearrangement of an O-acylphenolic ketone.[10]

Quantitative Data Summary

The following table summarizes typical conditions and yields for the synthesis of β-diketones via common methods. Yields can vary significantly based on substrate, specific reagents, and reaction scale.

| Synthesis Method | Ketone/Ester Precursors | Base / Catalyst | Solvent | Typical Yield | Reference(s) |

| Claisen Condensation | Ketone + Ester | NaH, NaOEt, KOtBu | THF, Diethyl Ether, DMSO | 40-85% | [1][5][10] |

| Direct Acylation | Ketone + Acid Chloride | MgBr₂·OEt₂, i-Pr₂NEt | Dichloromethane (DCM) | 50-80% | [10][13] |

| Acylation (Anhydride) | Ketone + Acid Anhydride | Boron Trifluoride (BF₃) | - | Moderate-Good | [9][14] |

| Oxidation | β-Hydroxy Ketone | o-Iodoxybenzoic Acid (IBX) | DMSO | Good | [12] |

Experimental Protocol: Synthesis of this compound via Claisen Condensation

This protocol is a representative procedure for the gram-scale synthesis of this compound and may require optimization.[5]

Materials:

-

2-Heptanone

-

Ethyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon). Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition : Suspend sodium hydride (1.1 equivalents) in anhydrous THF in the reaction flask. To the dropping funnel, add a solution of 2-heptanone (1.0 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous THF.

-

Initiation : Add a small portion of the ketone/ester solution to the NaH suspension. The reaction may need gentle warming to initiate, evidenced by hydrogen gas evolution.

-

Reaction : Once the reaction begins, add the remaining ketone/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 2-4 hours to ensure the reaction goes to completion.

-

Quenching : Cool the reaction mixture in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

-

Workup : Acidify the aqueous mixture to a pH of ~5-6 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing : Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude this compound can be purified by vacuum distillation to yield a colorless or pale yellow liquid.[3]

Synthesis of this compound Derivatives

The true utility of this compound in drug discovery lies in its role as a synthon for a vast array of derivatives, particularly heterocyclic compounds.[1]

Synthesis of Heterocyclic Derivatives

The 1,3-dicarbonyl moiety is an ideal precursor for condensation reactions with dinucleophilic reagents to form five- and six-membered rings.

-

Pyrazoles : Reaction with hydrazine (H₂NNH₂) or its derivatives yields pyrazoles, a core structure in many pharmaceuticals like Celecoxib.[1]

-

Isoxazoles : Condensation with hydroxylamine (H₂NOH) produces isoxazoles.[1]

-

Pyrimidines : Reaction with urea, thiourea, or guanidine leads to the formation of pyrimidine derivatives.

Knoevenagel Condensation

The active methylene group of this compound can participate in Knoevenagel condensation reactions with aldehydes or ketones.[][15] This reaction, typically catalyzed by a weak base like piperidine or ammonia, forms a new carbon-carbon double bond, leading to α,β-unsaturated dicarbonyl compounds.[16][17] These products are valuable intermediates for further transformations, including Michael additions and cycloadditions.

Applications in Research and Drug Development

The derivatives of β-diketones are of paramount interest to medicinal chemists due to their wide spectrum of biological activities. The ability to readily synthesize diverse libraries of heterocyclic compounds from a common β-diketone precursor is a cornerstone of modern drug discovery.

-

Antimicrobial and Antifungal Activity : Many heterocyclic derivatives synthesized from β-diketones have shown promising activity against various bacterial and fungal strains.

-

Anti-inflammatory and Anticancer Properties : The pyrazole ring, easily accessible from β-diketones, is a well-known "privileged structure" in medicinal chemistry, found in numerous anti-inflammatory (e.g., COX-2 inhibitors) and anticancer agents.[1]

-

Enzyme Inhibition : Coumarin derivatives, which can be synthesized via pathways involving Knoevenagel condensation, have been identified as potent enzyme inhibitors, for example, against VEGFR-2 and EGFR in cancer therapy.[18]

References

- 1. ijpras.com [ijpras.com]

- 2. acgpubs.org [acgpubs.org]

- 3. This compound | C9H16O2 | CID 80314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicreactions.org [organicreactions.org]

- 10. mdpi.com [mdpi.com]

- 11. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Diketone synthesis by oxidation [organic-chemistry.org]

- 13. 1,3-Diketone synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 3-Methyl-2,4-nonanedione

An In-depth Technical Guide on the Physical Properties of 3-Methyl-2,4-nonanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2,4-nonanedione is a beta-diketone that is utilized as a flavoring agent in the food and fragrance industries.[] It is a colorless to pale-yellow liquid with a characteristic fruity and caramel-like aroma.[] This compound is found naturally in various foods and beverages, including green and black teas, dried parsley, and spinach. Its chemical structure, featuring two carbonyl groups, allows for keto-enol tautomerism and makes it an effective metal-chelating agent.[] This guide provides a comprehensive overview of the physical properties of 3-Methyl-2,4-nonanedione, along with detailed experimental protocols for their determination.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Methyl-2,4-nonanedione is presented in the table below. This data is essential for understanding its behavior in various applications, from flavor formulation to potential roles in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | [2][3][4] |

| Molecular Weight | 170.25 g/mol | [][2][3] |

| Appearance | Colorless to pale yellow liquid | [][2][5] |

| Boiling Point | 235-236 °C at 760 mmHg; 51-53 °C at 1 mmHg | [2][3][5] |

| Density | 0.904 - 0.927 g/cm³ at 25 °C | [][2][5] |

| Refractive Index | 1.448 - 1.454 at 20 °C | [2][5] |

| Flash Point | 86.8 - 101.67 °C | [5][6] |

| Vapor Pressure | 0.044 mmHg at 25 °C | [5][6] |

| Solubility | Soluble in alcohol, diethyl ether, hexane, chloroform, and methanol.[][2][3][5] Insoluble in water (511.4 mg/L at 25 °C).[2][5] | |

| logP (o/w) | 2.661 (estimated) | [5] |

| CAS Number | 113486-29-6 | [2][3][4] |

| IUPAC Name | 3-methylnonane-2,4-dione | [][2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 3-Methyl-2,4-nonanedione.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7][8]

Apparatus:

-

Thermometer

-

Small test tube (e.g., a sodium fusion tube)[7]

-

Capillary tube, sealed at one end[7]

-

Liquid paraffin or other suitable heating oil[7]

-

Bunsen burner or other heat source[7]

Procedure:

-

Fill the small test tube with a few milliliters of 3-Methyl-2,4-nonanedione.[7]

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.[7]

-

Attach the test tube to the thermometer using a rubber band or thread.[7]

-

Suspend the assembly in a Thiele tube filled with a heating oil, ensuring the sample is below the oil level.[7][9]

-

Gently heat the side arm of the Thiele tube.[7]

-

Observe for a continuous stream of bubbles emerging from the capillary tube.[9]

-

Remove the heat and allow the apparatus to cool slowly.[9]

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7][9]

Determination of Density

Density is the mass of a substance per unit volume.[10][11]

Apparatus:

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[12]

-

Add a known volume (e.g., 5-10 mL) of 3-Methyl-2,4-nonanedione to the graduated cylinder and record the precise volume.[12]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[12]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.[12]

-

Calculate the density by dividing the mass of the liquid by its volume.[13][14]

-

Repeat the measurement multiple times and calculate the average density for accuracy.[12]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[15]

Apparatus:

-

Test tubes[15]

-

Graduated pipettes or droppers

-

Vortex mixer or shaker

Procedure for Qualitative Solubility:

-

Add a small amount (e.g., 0.05 mL) of 3-Methyl-2,4-nonanedione to a test tube.[15]

-

Add a small volume (e.g., 0.75 mL) of the solvent (e.g., water, ethanol, hexane) in portions, shaking vigorously after each addition.[15]

-

Observe whether the compound dissolves completely to form a clear solution.[15]

-

Categorize the solubility as soluble, partially soluble, or insoluble based on visual inspection.[15]

Procedure for Quantitative Solubility (Shake-Flask Method):

-

Prepare a supersaturated solution by adding an excess amount of 3-Methyl-2,4-nonanedione to a known volume of the solvent in a sealed flask.[16]

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]

-

Allow the undissolved portion to settle.

-

Carefully withdraw a sample of the supernatant.

-

Analyze the concentration of the dissolved compound in the sample using a suitable analytical technique (e.g., gas chromatography, spectroscopy).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the determination of the physical properties of 3-Methyl-2,4-nonanedione.

Caption: Workflow for Physical Property Determination.

References

- 2. 3-Methyl-2,4-nonanedione | C10H18O2 | CID 529481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 4. 3-methylnonane-2,4-dione [webbook.nist.gov]

- 5. methyl nonane dione, 113486-29-6 [thegoodscentscompany.com]

- 6. Page loading... [wap.guidechem.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. chm.uri.edu [chm.uri.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homesciencetools.com [homesciencetools.com]

- 14. wjec.co.uk [wjec.co.uk]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. lup.lub.lu.se [lup.lub.lu.se]

In-Depth Technical Guide to the Health and Safety of 2,4-Pentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2,4-pentanedione (CAS No. 123-54-6), also known as acetylacetone. The information is intended to support safe handling, use, and emergency preparedness in a laboratory and drug development setting. All data is presented in a structured format for clarity and ease of comparison, with detailed experimental protocols and visual diagrams to illustrate key information.

Chemical and Physical Properties

2,4-Pentanedione is a flammable, colorless to yellowish liquid with a pleasant, ketone-like odor.[1][2] It is soluble in water and miscible with many organic solvents.[3]

| Property | Value | Source |

| Molecular Formula | C₅H₈O₂ | [4] |

| Molecular Weight | 100.12 g/mol | [1][4] |

| CAS Number | 123-54-6 | [4] |

| Appearance | Colorless to yellowish liquid | [1][2][5] |

| Odor | Pleasant, ketone-like | [1][2] |

| Boiling Point | 140.4 °C (284.7 °F) | [1] |

| Melting Point | -23 °C (-9.4 °F) | [6] |

| Flash Point | 34 °C (93.2 °F) | [5] |

| Autoignition Temperature | 340 °C (644 °F) | [5] |

| Vapor Pressure | 6 mm Hg (at 20 °C) | [3] |

| Vapor Density | 3.5 (air = 1) | [3] |

| Specific Gravity | 0.975 g/mL (at 25 °C) | [3] |

| Water Solubility | 160 g/L (at 20 °C) | [3] |

| Explosive Limits | LEL: 2.4%, UEL: 11.4% (V) | [3] |

Toxicological Data

2,4-Pentanedione is harmful if swallowed, inhaled, or absorbed through the skin.[5] It can cause irritation to the skin, eyes, and respiratory tract, and may affect the central nervous system.[5]

Acute Toxicity

| Route | Species | Sex | LD50 / LC50 | Source |

| Oral | Rat | Male | 760 mg/kg bw | [7][8] |

| Oral | Rat | Female | 570 mg/kg bw | [7][8] |

| Oral | Mouse | - | 951 mg/kg | [5] |

| Dermal | Rabbit | Male | 790 mg/kg bw | [7] |

| Dermal | Rabbit | Female | 1370 mg/kg bw | [7] |

| Inhalation (4h) | Rat | Combined | 1224 ppm (4.66 mg/L) | [7][9] |

Chronic Toxicity and Other Health Effects

Repeated exposure to 2,4-pentanedione may be cumulative and can lead to central neurotoxicity.[2][10] Studies have shown that subchronic inhalation exposure in rats can cause degenerative lesions in the brain.[11] Dermal contact has been shown to cause systemic toxicity, including effects on the immune system such as decreased lymphocyte counts and lymphoid necrosis in the spleen and thymus.[10]

While some in vitro studies have shown clastogenic potential, in vivo studies on genotoxicity via the inhalation route have not shown an increase in chromosomal aberrations.[8][12] 2,4-Pentanedione is not classified as a carcinogen by IARC, NTP, or OSHA.[5]

Occupational Exposure Limits

| Jurisdiction | TWA | STEL | Source |

| Germany, Spain, Switzerland, USA | 20-25 ppm (83-104 mg/m³) | - | [7] |

| Spain, Switzerland | - | 40 ppm (166 mg/m³) | [7] |

Hazard Identification and Classification

Globally Harmonized System (GHS) Classification

2,4-Pentanedione is classified under the GHS with the following hazard categories and statements:[13][14]

Caption: GHS Hazard Classification for 2,4-Pentanedione.

NFPA 704 Hazard Diamond

The NFPA 704 diamond provides a quick visual representation of the hazards associated with 2,4-pentanedione.[5][15]

Caption: NFPA 704 Hazard Diamond for 2,4-Pentanedione.

Experimental Protocols for Acute Toxicity Testing

The following are summaries of the OECD guidelines for acute toxicity testing, which are relevant to the data presented in this guide.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline is used to determine the acute oral toxicity of a substance.[7] The test substance is administered orally by gavage in graduated doses to several groups of fasted experimental animals (typically rats), with one dose per group.[7] Animals are observed for at least 14 days for signs of toxicity and mortality.[7] Body weight is recorded weekly.[7] At the end of the study, all surviving animals are euthanized and a gross necropsy is performed on all animals.[7] The LD50 is then calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.[7]

OECD Test Guideline 402: Acute Dermal Toxicity

This test provides information on health hazards likely to arise from short-term exposure to a chemical by the dermal route.[8] The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface) of the experimental animal (typically rats or rabbits) and held in contact with a porous gauze dressing for 24 hours.[1][2] The animals are observed for at least 14 days for signs of toxicity and mortality.[2] A gross necropsy is performed on all animals at the end of the study.[8]

OECD Test Guideline 403: Acute Inhalation Toxicity

This guideline is used to assess the health hazards from short-term exposure to a substance via inhalation.[5][13] The test can be conducted using either a traditional LC50 protocol or a Concentration x Time (C x t) protocol.[5][13] In the traditional protocol, animals (usually rats) are exposed to at least three concentrations of the test substance for a predetermined duration, typically 4 hours.[5] The animals are then observed for at least 14 days for signs of toxicity and mortality.[5][13] Body weights are measured, and a gross necropsy is performed on all animals.[5]

Safe Handling, Storage, and Emergency Procedures

A systematic approach to handling, storage, and emergency response is crucial for minimizing the risks associated with 2,4-pentanedione.

Caption: Workflow for Safe Handling, Storage, and Emergency Response.

Signaling Pathways of Toxicity

Detailed information on the specific signaling pathways of 2,4-pentanedione-induced toxicity is not extensively available in the current literature. However, based on its known neurotoxic and immunotoxic effects, and by analogy with structurally related compounds such as 2,5-hexanedione, potential pathways can be hypothesized. It is crucial to note that these are proposed mechanisms and require further experimental validation for 2,4-pentanedione.

Postulated Neurotoxicity Pathway

The neurotoxicity of diketones is often associated with the formation of pyrrole adducts with proteins, leading to neuronal damage. A possible pathway could involve oxidative stress and apoptosis.

Caption: Postulated Neurotoxicity Pathway for 2,4-Pentanedione.

Postulated Immunotoxicity Pathway

The observed effects on the immune system, such as lymphocyte depletion, may be mediated by pathways leading to apoptosis in immune cells.

Caption: Postulated Immunotoxicity Pathway for 2,4-Pentanedione.

Disclaimer: The signaling pathways presented are hypothetical and based on the known toxic effects of 2,4-pentanedione and the mechanisms of similar compounds. Further research is needed to elucidate the precise molecular mechanisms.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. ACETYLACETONE (2,4-PENTANEDIONE) | Occupational Safety and Health Administration [osha.gov]

- 3. employees.delta.edu [employees.delta.edu]

- 4. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. Welcome to PSEP! [core.psep.cce.cornell.edu]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. tri-iso.com [tri-iso.com]

- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 11. osha.oregon.gov [osha.oregon.gov]

- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]

- 13. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]

2,4-Nonanedione: A Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Nonanedione, a β-diketone with the chemical formula C9H16O2, is a versatile organic compound with applications spanning chemical synthesis, materials science, and the flavor and fragrance industry. Its characteristic 1,3-dicarbonyl moiety imparts a high degree of reactivity and the ability to form stable complexes with a variety of metal ions. This technical guide provides an in-depth review of the primary applications of this compound, including its role as a chelating agent, a precursor in the synthesis of heterocyclic compounds, and a flavoring agent. Detailed experimental methodologies and quantitative data for representative applications are presented to facilitate further research and development.

Metal Chelation

β-Diketones, such as this compound, are renowned for their capacity to act as bidentate ligands, forming stable chelate complexes with a wide range of metal ions.[1] This property is fundamental to their use in catalysis, as metal scavengers, and in the formation of metal-containing polymers. The stability of these metal-ligand complexes is quantified by their stability constants (log β), with higher values indicating a more stable chelate.

While this compound is known to form such complexes, specific experimental data for its stability constants are not widely available in the current literature. To provide a comparative context, the following table summarizes the stability constants for acetylacetone, a structurally similar and well-characterized β-diketone, with several common metal ions.

| Ligand | Metal Ion | log β₁ | log β₂ | log β₃ | Solvent System |

| Acetylacetone | Cu²⁺ | 8.16 | 14.78 | - | 50% Dioxane-Water |

| Acetylacetone | Fe³⁺ | 11.4 | 21.3 | 28.3 | 50% Dioxane-Water |

| Acetylacetone | Zn²⁺ | 5.05 | 8.76 | 11.5 | 50% Dioxane-Water |

Experimental Protocols for Determining Chelation Properties

The stability constants of metal-β-diketone complexes can be determined using several analytical techniques, most commonly potentiometric titration and UV-Vis spectrophotometry.

This method involves titrating a solution containing the ligand and a metal ion with a standard base and monitoring the change in pH. The formation of the metal-ligand complex alters the titration curve compared to the titration of the ligand alone, allowing for the calculation of the stability constants.

Experimental Protocol:

-

Solution Preparation:

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) in a suitable solvent (e.g., 50% ethanol-water) with a constant ionic strength (e.g., 0.1 M KCl).

-

Prepare a second solution containing the same concentration of strong acid and a known concentration of this compound.

-

Prepare a third solution containing the same concentrations of strong acid and this compound, along with a known concentration of the metal salt of interest (e.g., CuSO₄·5H₂O).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate each of the three solutions with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added for each of the three titrations.

-

From the titration curves, calculate the average number of protons bound per ligand molecule (n̄A) and the average number of ligands bound per metal ion (n̄).

-

The stability constants (log K) are then determined from the formation curves (plots of n̄ versus pL, where pL is the negative logarithm of the free ligand concentration).

-

Caption: Workflow for Potentiometric Titration.

Job's method, or the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex. A series of solutions are prepared with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of each solution is measured at the wavelength of maximum absorbance of the complex, and the stoichiometry is determined from the mole fraction at which the maximum absorbance is observed.

Experimental Protocol:

-

Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent.

-

Preparation of Sample Solutions: Prepare a series of solutions by mixing the stock solutions in different ratios (e.g., 1:9, 2:8, ..., 9:1 metal:ligand), keeping the total volume and total moles of reactants constant.

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning a solution known to contain the complex.

-

Measure the absorbance of each of the prepared sample solutions at this λmax.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.

-

References

In-Depth Technical Guide to the Stability and Storage of 2,4-Nonanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-nonanedione. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and reliability of this compound in their work. This document outlines the known physicochemical properties, stability profile, potential degradation pathways, and detailed protocols for assessing the stability of this compound.

Physicochemical Properties of this compound

This compound is a beta-diketone characterized by its liquid state at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is fundamental to its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| CAS Number | 6175-23-1 | [1][2] |

| Appearance | Colorless to off-white or pale yellow liquid | [2][3] |

| Boiling Point | 100 - 103 °C at 19 mmHg | [2] |

| Melting Point | -18 °C | [1] |

| Refractive Index | 1.4585-1.4625 @ 20°C | [3] |

Stability Profile and Recommended Storage

The stability of this compound is influenced by several factors, including temperature, light, and the presence of incompatible materials. Adherence to proper storage and handling protocols is crucial to prevent degradation and maintain the purity of the compound.

General Storage Recommendations

For routine use, this compound should be stored in a cool, dry, and well-ventilated area.[4] Containers should be kept tightly closed to prevent exposure to moisture and atmospheric contaminants.[4]

Incompatible Materials and Conditions to Avoid

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, the chemistry of β-diketones suggests several potential routes of degradation. These include hydrolysis and oxidation. The central carbon of the β-diketone is susceptible to cleavage, particularly under hydrolytic conditions.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To evaluate the stability of this compound under various conditions, a forced degradation study can be conducted. The following protocols are based on general principles for stress testing of chemical compounds and should be adapted as needed.

General Procedure for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in Table 2.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The method should be capable of separating the intact this compound from any degradation products.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. |

| Basic Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1-24 hours. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours. |

| Thermal Degradation | Incubate the stock solution at 80°C in a controlled oven for 48-72 hours. |

| Photodegradation | Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a specified duration. |

Recommended Analytical Methodology

A reverse-phase HPLC method with UV detection is a suitable technique for monitoring the stability of this compound.

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Method validation should be performed to ensure the method is stability-indicating, demonstrating specificity, linearity, accuracy, precision, and robustness.

Safety Recommendations

This compound is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5] In case of contact, rinse the affected area with plenty of water.[4]

Conclusion

The stability and integrity of this compound are best maintained by storing it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. While specific quantitative stability data is limited, understanding its potential degradation through hydrolysis and oxidation is key to its proper handling and application in research and development. The provided experimental protocols offer a framework for conducting forced degradation studies to establish a comprehensive stability profile for this compound in various formulations and environments.

References

An In-depth Technical Guide to 2,4-Nonanedione: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-nonanedione, a beta-diketone with potential applications in pharmaceutical research and development. This document details its chemical properties, synthesis, and analytical methods, and explores the broader biological activities and therapeutic applications of the beta-diketone scaffold.

Molecular Profile and Physicochemical Properties

This compound is an organic compound classified as a beta-diketone, characterized by two ketone functional groups separated by a methylene group. This structure allows for keto-enol tautomerism, which significantly influences its chemical reactivity and potential biological activity.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 156.22 g/mol | [1][2][3][4] |

| CAS Number | 6175-23-1 | [1][2][3][4] |

| Appearance | Liquid | [1] |

| Melting Point | -18 °C | [1] |

| Boiling Point | Not explicitly available for this compound. The related 3-methyl-2,4-nonanedione boils at 235-236 °C. | [4] |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. | General chemical principles |

Synthesis of this compound

The primary synthetic route for this compound and other β-diketones is the Claisen condensation.[3][4][5][6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, ethyl acetate and 2-heptanone would be suitable starting materials.

Experimental Protocol: Claisen Condensation for β-Diketone Synthesis

This protocol is a generalized procedure for a mixed Claisen condensation to synthesize a β-diketone like this compound.[5][6][7]

Materials:

-

Ketone (e.g., 2-heptanone)

-

Ester (e.g., ethyl acetate)

-

Strong base (e.g., sodium ethoxide, sodium hydride, or lithium diisopropylamide)

-

Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran)

-

Aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid) for workup

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: The strong base is suspended in the anhydrous solvent within the reaction flask.

-

Reactant Addition: A mixture of the ketone and ester is added dropwise to the stirred suspension of the base at a controlled temperature, typically between 0°C and room temperature.

-

Reaction: The reaction mixture is stirred for several hours to allow for the formation of the β-diketone enolate.

-

Quenching and Neutralization: The reaction is quenched by the slow addition of aqueous acid to neutralize the base and the enolate.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product is purified by vacuum distillation.

Figure 1. Generalized workflow for the synthesis of this compound via Claisen condensation.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the analysis and identification of this compound.

Experimental Protocol: GC-MS Analysis of β-Diketones

The following is a general protocol for the GC-MS analysis of a β-diketone sample.[8][9][10][11]

1. Sample Preparation:

-

A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., HP-5MS).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, often in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass analyzer scans a specific mass range (e.g., m/z 40-200) to detect the fragments of the analyte.

3. Data Analysis:

-

The retention time of the peak corresponding to this compound is used for identification.

-

The mass spectrum of the peak is compared to a reference library for confirmation of the compound's identity.

Figure 2. Workflow for the GC-MS analysis of this compound.

Pharmaceutical and Biological Relevance of β-Diketones

While specific biological activities of this compound are not extensively documented, the broader class of β-diketones is of significant interest in drug development.[1][12][13][14][15]

Key Roles of β-Diketones in Pharmaceutical Sciences:

-

Synthetic Intermediates: β-Diketones are crucial precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which form the core of many pharmaceutical drugs.[12][14]

-

Metal Chelators: The bidentate nature of the enolate form of β-diketones makes them excellent ligands for a wide range of metal ions.[1][13] This property is exploited in the development of metal-based drugs and contrast agents for medical imaging.[1]

-

Biological Activities: Various β-diketones have demonstrated a range of biological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[13][15] For instance, the natural product curcumin, which contains a β-diketone moiety, is well-known for its diverse therapeutic potential.

Figure 3. The central role of the β-diketone scaffold in drug development.

Future Perspectives

This compound, as a representative of the β-diketone class, holds potential for further investigation in the field of medicinal chemistry. Future research could focus on the synthesis of novel derivatives of this compound and the evaluation of their biological activities. The exploration of its metal complexes could also lead to the development of new therapeutic or diagnostic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for such research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. benchchem.com [benchchem.com]

- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. fiveable.me [fiveable.me]

- 8. benchchem.com [benchchem.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. organomation.com [organomation.com]

- 11. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 12. ijpras.com [ijpras.com]

- 13. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

Navigating the Solubility Landscape of 2,4-Nonanedione in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4-nonanedione, a beta-diketone of interest in various chemical and pharmaceutical applications. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the expected solubility behavior based on its chemical structure and data from analogous compounds. Furthermore, it details a robust experimental protocol for determining its solubility in various organic solvents and presents a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of β-Diketones